

Spectroscopic Profile of 1-(2-Fluoro-6-methoxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-fluoro-6-methoxyphenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(2-fluoro-6-methoxyphenyl)ethanone**, a molecule of interest in synthetic and medicinal chemistry. This document compiles available spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the characterization of this and similar aromatic ketones.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **1-(2-fluoro-6-methoxyphenyl)ethanone** (CAS No: 120484-50-6; Molecular Formula: C₉H₉FO₂; Molecular Weight: 168.17 g/mol).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.73	dd	15.1, 8.4	Aromatic H
6.73	m	-	Aromatic H
3.85	s	-	-OCH ₃
2.53	s	-	-COCH ₃
Solvent: CDCl ₃ , Frequency: 400 MHz			

Note on ¹H NMR Data: The reported data from a commercial supplier shows some inconsistencies, particularly in the reporting of multiple identical chemical shifts for the methoxy group and a complex coupling pattern for one of the aromatic protons. Further verification from an independent source is recommended for precise structural elucidation.

Table 2: ¹³C NMR, IR, and Mass Spectrometry Data

At the time of this publication, publicly available, peer-reviewed ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **1-(2-fluoro-6-methoxyphenyl)ethanone** could not be definitively located. Researchers are encouraged to acquire this data experimentally for comprehensive characterization. The subsequent sections provide detailed protocols for obtaining this essential spectroscopic information.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the full characterization of **1-(2-fluoro-6-methoxyphenyl)ethanone**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton structure and connectivity of the molecule.

Materials:

- **1-(2-fluoro-6-methoxyphenyl)ethanone** sample (5-10 mg)

- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- NMR tube (5 mm diameter)
- Pipette
- Vortex mixer
- NMR Spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1-(2-fluoro-6-methoxyphenyl)ethanone** into a clean, dry vial.
 - Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl_3).
 - Cap the vial and gently vortex until the sample is fully dissolved.
 - Using a pipette, transfer the solution into a clean, dry NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.

- Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities and coupling constants to deduce the proton connectivity.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the number and chemical environment of the carbon atoms in the molecule.

Materials:

- Same as for ^1H NMR spectroscopy.

Procedure:

- Sample Preparation: Prepare the sample as described for ^1H NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of ^{13}C .
- Instrument Setup and Data Acquisition:
 - Use a standard pulse program for a proton-decoupled ^{13}C NMR experiment.
 - Set the spectral width to encompass the expected range for aromatic and carbonyl carbons (typically 0-220 ppm).
 - Set an appropriate relaxation delay (e.g., 2 seconds) to ensure full relaxation of the carbon nuclei.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the FID.
 - Phase the resulting spectrum.
 - Calibrate the chemical shift axis using the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **1-(2-fluoro-6-methoxyphenyl)ethanone** sample (liquid or solid)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).
- Solvent for cleaning (e.g., isopropanol or acetone).

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
- Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

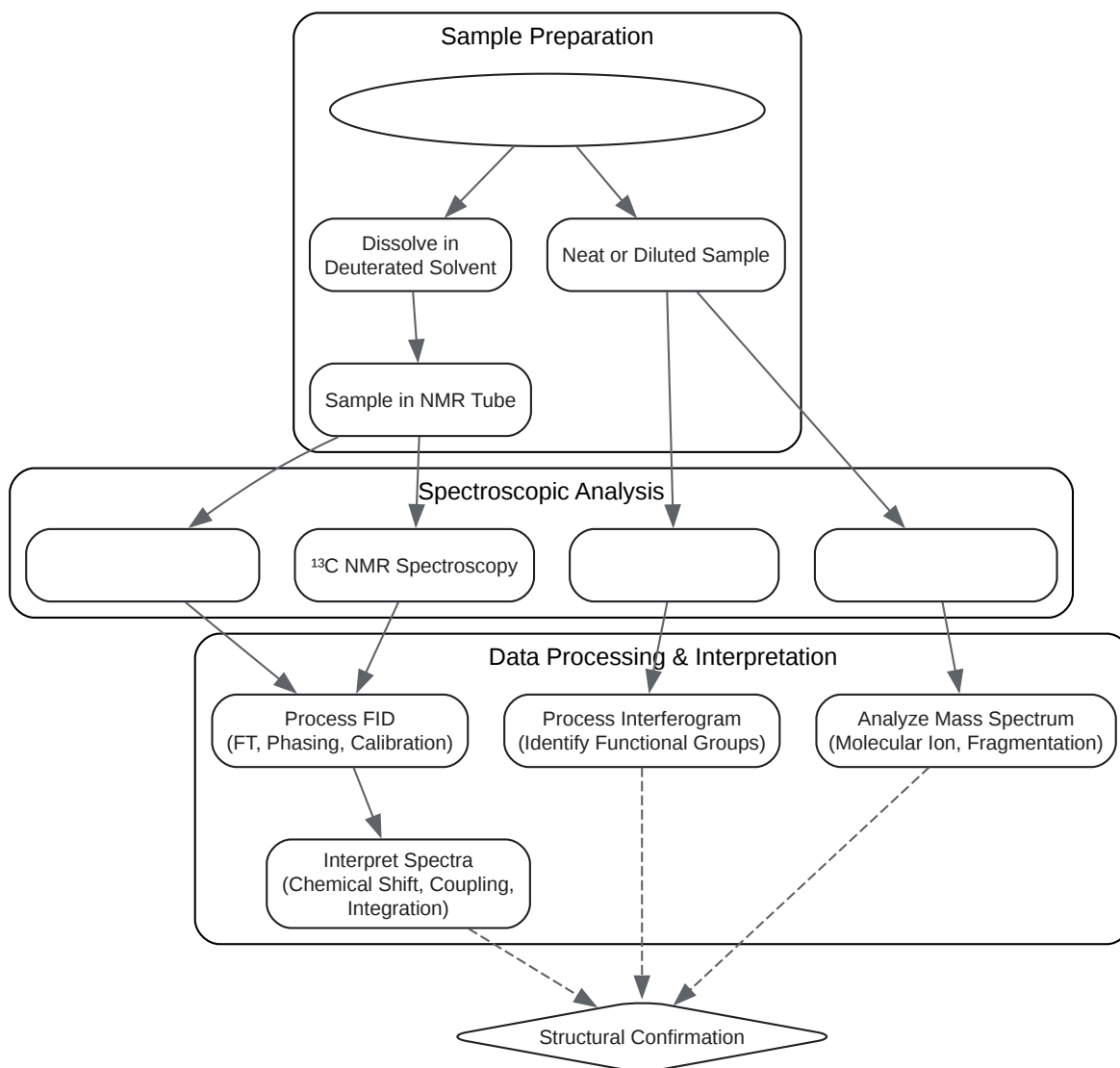
- **1-(2-fluoro-6-methoxyphenyl)ethanone** sample.
- Mass spectrometer with an Electron Ionization (EI) source.
- Volatile solvent for sample introduction (if necessary).

Procedure (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the ion source. For a liquid sample, this can be done via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.
- **Data Analysis:** Identify the molecular ion peak (M^+) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of **1-(2-fluoro-6-methoxyphenyl)ethanone**.



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Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Fluoro-6-methoxyphenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b155530#spectroscopic-data-for-1-2-fluoro-6-methoxyphenyl-ethanone>]

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com